4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid
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Overview
Description
4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid is a chemical compound with the CAS Number: 1261949-48-7 . It has a linear formula of C14H10F2O2 . The compound has a molecular weight of 248.23 . It is a product of Combi-Blocks, Inc .
Molecular Structure Analysis
The IUPAC name for this compound is 4’,6-difluoro-3’-methyl[1,1’-biphenyl]-3-carboxylic acid . The InChI Code is 1S/C14H10F2O2/c1-8-6-9(2-4-12(8)15)11-7-10(14(17)18)3-5-13(11)16/h2-7H,1H3,(H,17,18) .Scientific Research Applications
Degradation Pathways in Methanogenic Consortia
A study by Londry and Fedorak (1993) explored the use of fluorinated compounds, including those related to 4-fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid, to detect aromatic metabolites in a methanogenic m-cresol-degrading consortium. This research is significant for understanding anaerobic degradation pathways, particularly in environmental microbiology.
Antibacterial Agent Synthesis
Holla, Bhat, and Shetty (2003) conducted research on the synthesis of new molecules using fluorine-containing compounds, including derivatives of 4-fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid, for potential use as antibacterial agents. This study demonstrates the pharmaceutical applications of such compounds (Holla, Bhat, & Shetty, 2003).
Study on Metabolic Fate in Rats
Ghauri et al. (1992) studied the metabolic fate of various substituted benzoic acids, including 4-fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid, in rats. This research is relevant for understanding how such compounds are metabolized in biological systems (Ghauri et al., 1992).
Benzylic C-H Fluorination Studies
Kita et al. (2019) investigated benzylic C-H fluorination, a process relevant to the synthesis of fluoromethylarenes, including those related to 4-fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. This research has implications in organic synthesis and material science (Kita, Shigetani, Kamata, & Hara, 2019).
Solid-State Circular Dichroism in Supramolecular Organic Fluorophores
Nishiguchi et al. (2012) explored the control of solid-state circular dichroism in supramolecular organic fluorophores using compounds including 4-fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid derivatives. This research has significance in materials science, particularly in the study of optical properties (Nishiguchi, Kinuta, Sato, Nakano, Harada, Tajima, Fujiki, Kuroda, Matsubara, & Imai, 2012).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-6-9(2-4-12(8)15)11-7-10(14(17)18)3-5-13(11)16/h2-7H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBMSYYTCWCQDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689310 |
Source
|
Record name | 4',6-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid | |
CAS RN |
1261949-48-7 |
Source
|
Record name | 4',6-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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